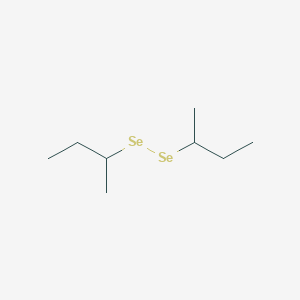
Di(butan-2-yl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(butan-2-yl)diselane is an organoselenium compound characterized by the presence of two butan-2-yl groups attached to a diselane (Se-Se) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(butan-2-yl)diselane can be synthesized through the reaction of butan-2-yl lithium with selenium. The reaction typically involves the following steps:
- Preparation of butan-2-yl lithium by reacting butan-2-yl bromide with lithium metal in anhydrous ether.
- Reaction of butan-2-yl lithium with elemental selenium to form this compound.
The reaction conditions generally require low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature control and solvent selection, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Di(butan-2-yl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to selenides.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of groups.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl diselanes, depending on the substituent introduced.
Scientific Research Applications
Di(butan-2-yl)diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Medicine: Research has explored the potential anticancer properties of selenium-containing compounds, including this compound, due to their ability to induce apoptosis in cancer cells
Industry: It can be used in the synthesis of other organoselenium compounds, which have applications in materials science and catalysis.
Mechanism of Action
The mechanism by which di(butan-2-yl)diselane exerts its effects, particularly in biological systems, involves the interaction of selenium atoms with cellular components. Selenium can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in the context of its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Di(phenyl)diselane: Another organoselenium compound with phenyl groups instead of butan-2-yl groups.
Di(methyl)diselane: Contains methyl groups attached to the diselane bond.
Di(ethyl)diselane: Features ethyl groups instead of butan-2-yl groups.
Uniqueness
Di(butan-2-yl)diselane is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other diselanes
Properties
CAS No. |
56592-98-4 |
|---|---|
Molecular Formula |
C8H18Se2 |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
2-(butan-2-yldiselanyl)butane |
InChI |
InChI=1S/C8H18Se2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
FJMJPIFAAYBKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Se][Se]C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


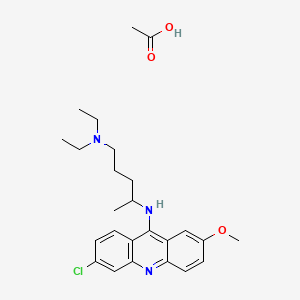
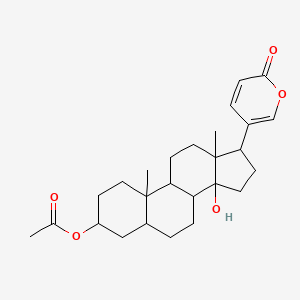
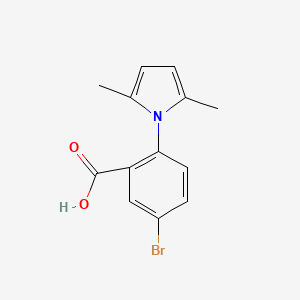
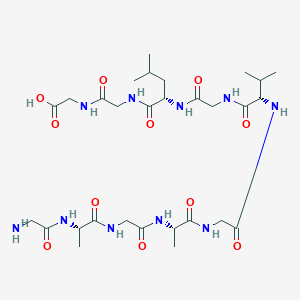


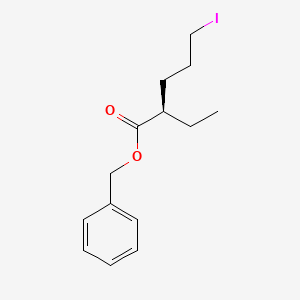

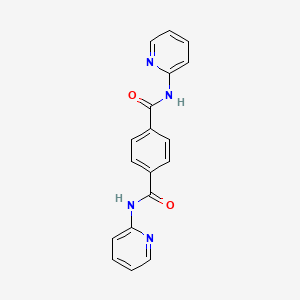
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)


![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
